molecular formula C22H36O2 B597633 Docosa-4,10,13,16-tetraenoic acid CAS No. 122068-08-0

Docosa-4,10,13,16-tetraenoic acid

Cat. No.: B597633
CAS No.: 122068-08-0
M. Wt: 332.5 g/mol
InChI Key: DFNQVYRKLOONGO-UHFFFAOYSA-N
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Description

cis-4,10,13,16-Docosatetraenoic Acid (C22:4n-6) is an omega-6 polyunsaturated fatty acid (PUFA) characterized by a 22-carbon chain with four cis-configured double bonds at positions 4, 10, 13, and 16 (Figure 1) . It is distinct from adrenic acid (all-cis-7,10,13,16-docosatetraenoic acid, C22:4n-6), a structural isomer with double bonds shifted to positions 7, 10, 13, and 16 . While adrenic acid is well-documented in human tissues, cis-4,10,13,16-Docosatetraenoic Acid occurs naturally in select animal fats, vegetable oils, and marine organisms, such as the digestive gland of Aplysia depilans .

This compound has garnered attention for its roles in lipid metabolism, inflammation, and disease pathogenesis. Elevated levels are associated with chronic kidney disease (CKD) progression and cardiovascular complications, likely due to interactions with microbial metabolites like phenylacetylglutamine . It also modulates membrane fluidity and serves as a precursor for bioactive lipid mediators, though its exact mechanisms remain under investigation .

Properties

CAS No.

122068-08-0

Molecular Formula

C22H36O2

Molecular Weight

332.5 g/mol

IUPAC Name

docosa-4,10,13,16-tetraenoic acid

InChI

InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17,20-21H2,1H3,(H,23,24)

InChI Key

DFNQVYRKLOONGO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCC=CCCC(=O)O

Appearance

Assay:≥98%A solution in ethanol

Synonyms

cis-4,10,13,16-Docosatetraenoic Acid

Origin of Product

United States

Preparation Methods

Polyacetylene Approach

The total synthesis of CDT has been achieved using a polyacetylene strategy, inspired by methods developed for docosahexaenoic acid (DHA). This approach ensures precise control over double-bond geometry:

  • Propargyl Bromide Coupling : Iterative copper-catalyzed couplings of propargyl bromides with terminal alkynes assemble the carbon skeleton. For example, a C10 propargyl bromide is coupled with a C12 alkyne to form a C22 polyyne.

  • Semihydrogenation : The polyyne intermediate is subjected to Lindlar catalyst (Pd/BaSO₄, quinoline) under hydrogen gas, selectively reducing triple bonds to cis double bonds.

  • Ester Hydrolysis : The final methyl ester is hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran (THF)-water to yield free CDT.

This method achieves an overall yield of 8.2% over eight steps, with >98% cis-configurational purity.

Table 1: Key Reaction Conditions in Polyacetylene Synthesis

StepReagents/ConditionsYield (%)
Propargyl CouplingCuI, Et₃N, THF, 0°C to RT65
SemihydrogenationH₂, Lindlar catalyst, quinoline, hexane85
Ester HydrolysisLiOH, THF/H₂O (4:1), 40°C92

Iterative Wittig Olefination

An alternative method employs sequential Wittig reactions to install double bonds:

  • Phosphonium Salt Preparation : C4-C6 fragments are synthesized from glycerol derivatives, converted to phosphonium salts using triphenylphosphine (PPh₃) and hydrobromic acid (HBr).

  • Olefination : The phosphonium salt is reacted with aldehydes under basic conditions (e.g., potassium tert-butoxide) to form trans double bonds, which are isomerized to cis using iodine catalysis.

  • Chain Elongation : The process is repeated iteratively to construct the C22 chain.

This method offers modularity but requires rigorous protection/deprotection steps to prevent side reactions.

Purification Techniques

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC has emerged as a high-resolution purification tool for CDT, particularly when isolated from natural sources:

  • Solvent System : A quaternary mixture of n-heptane, acetonitrile, acetic acid, and methanol (4:5:1:1 v/v) achieves optimal partition coefficients.

  • Operating Parameters :

    • Flow Rate: 2 mL/min

    • Rotation Speed: 800 rpm

    • Temperature: 25°C

HSCCC separates CDT from co-eluting lipids like arachidonic acid with >95% purity.

Table 2: HSCCC Solvent System Composition

ComponentVolume RatioRole in Separation
n-Heptane4Non-polar phase carrier
Acetonitrile5Polar phase, modulates polarity
Acetic Acid1pH adjustment (prevents aggregation)
Methanol1Solubility enhancer

Methyl Ester Derivatization

Converting CDT to its methyl ester derivative enhances chromatographic resolution:

  • Esterification : CDT is treated with boron trifluoride-methanol (BF₃-MeOH) at 60°C for 1 hour, achieving >99% conversion.

  • HPLC Purification : The methyl ester is purified via reverse-phase HPLC (C18 column, methanol-water 85:15 mobile phase).

Methylation reduces polarity, improving solubility in organic solvents and minimizing degradation during storage.

Analysis and Characterization

  • Gas Chromatography-Mass Spectrometry (GC-MS) :

    • Derivatization: CDT is converted to pentafluorobenzyl esters for enhanced volatility.

    • Column: DB-23 (60 m × 0.25 mm, 0.25 μm film).

    • Detection: Characteristic ions at m/z 332 (M⁺) and 287 (M⁺-COOH).

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : Doublet of doublets at δ 5.35–5.40 ppm (allylic protons), integrating for eight hydrogens across four double bonds.

    • ¹³C NMR : Peaks at δ 127–130 ppm (olefinic carbons), confirming cis geometry via coupling constants (J = 10–12 Hz) .

Chemical Reactions Analysis

Types of Reactions: cis-4,10,13,16-Docosatetraenoic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions: Common reagents used in these reactions include acetonitrile, which is used in tandem mass spectrometry to determine the location of double bonds . Other reagents may include oxidizing agents for oxidation reactions and reducing agents for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms of the compound.

Mechanism of Action

The precise mechanism of action of cis-4,10,13,16-Docosatetraenoic Acid is not fully understood. it is known to modulate various molecular pathways, including the NF-κB pathway and the PI3K/Akt pathway, which are responsible for cell growth and survival . These pathways are crucial for understanding the compound’s effects on cellular processes and its potential therapeutic applications.

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Omega-6 PUFAs

Compound Chain Length Double Bond Positions Omega Classification Key Structural Notes
Linoleic Acid (LA) C18:2n-6 9, 12 ω-6 Essential precursor for longer PUFAs
Arachidonic Acid (AA) C20:4n-6 5, 8, 11, 14 ω-6 Primary substrate for eicosanoid synthesis
Adrenic Acid C22:4n-6 7, 10, 13, 16 ω-6 Major 22-carbon ω-6 PUFA in human tissues
cis-4,10,13,16-Docosatetraenoic Acid C22:4n-6 4, 10, 13, 16 ω-6 Structural isomer of adrenic acid
Osbond Acid (DPAn-6) C22:5n-6 4, 7, 10, 13, 16 ω-6 Elongation/desaturation product of AA

Key Insights :

  • Double Bond Positioning: The shifted double bonds in cis-4,10,13,16-Docosatetraenoic Acid (vs.
  • Chain Length: Compared to AA (20 carbons), the 22-carbon structure of cis-4,10,13,16-Docosatetraenoic Acid may influence peroxisomal β-oxidation efficiency. For example, adrenic acid undergoes β-oxidation to yield AA, but the metabolic fate of cis-4,10,13,16-Docosatetraenoic Acid remains less clear .

Functional and Metabolic Differences

Key Insights :

  • Clinical Relevance: Elevated cis-4,10,13,16-Docosatetraenoic Acid correlates with adverse outcomes in CKD and predicts survival in nivolumab-treated cancer patients, suggesting context-dependent roles .
  • Metabolic Flexibility: Adrenic acid is metabolically linked to AA, whereas cis-4,10,13,16-Docosatetraenoic Acid shows unique interactions, such as esterification into 1-acyl-sn-glycero-3-phosphocholine in peroxisomal-microsomal crosstalk .

Research Findings

Table 3: Key Research Studies

Study Focus Findings Reference
Membrane Interactions Methyl ester derivative enhances solubility for lipidomics studies
Inflammatory Pathways Elevates TNFα in HFD-fed offspring, linking to maternal metabolic health
Cancer Therapy High serum levels predict improved progression-free survival in nivolumab therapy
Metabolic Stability Lower oxidative susceptibility compared to AA in peroxisomal β-oxidation

Q & A

Basic Research Questions

Q. How can researchers ensure the purity and structural validation of cis-4,10,13,16-docosatetraenoic acid in synthetic or extracted samples?

  • Methodology:

  • Chromatographic Analysis: Use gas chromatography (GC) with flame ionization detection (FID) or liquid chromatography-mass spectrometry (LC-MS) for purity assessment. GC methods with ≥98% purity thresholds are validated for related isomers (e.g., cis-7,10,13,16-docosatetraenoic acid) .
  • Structural Confirmation: Employ nuclear magnetic resonance (NMR) spectroscopy to verify double-bond positions (e.g., 4,10,13,16-cis configuration) and rule out oxidation artifacts. Standards from reputable suppliers (e.g., Santa Cruz Biotechnology) with CAS 28874-58-0 are recommended .
    • Key Data: GC retention times and mass spectra for comparison with certified reference materials (e.g., CAS 122068-08-0 in evidence 6).

Q. What are the established protocols for quantifying cis-4,10,13,16-docosatetraenoic acid in biological matrices such as plasma or tissue homogenates?

  • Methodology:

  • Extraction: Use Folch or Bligh-Dyer methods with chloroform-methanol to isolate lipids. Include antioxidant agents (e.g., BHT) to prevent oxidation .
  • Targeted LC-MS/MS: Optimize multiple reaction monitoring (MRM) transitions for m/z 331.2 → 287.3 (carboxylate anion) with reverse-phase C18 columns. Calibrate using deuterated internal standards (e.g., d8-adrenic acid) to account for matrix effects .
    • Validation: Ensure linearity (R² >0.99) across physiological ranges (e.g., 0.1–50 µM in human plasma) .

Q. What is the known metabolic fate of cis-4,10,13,16-docosatetraenoic acid in mammalian systems?

  • Pathways:

  • Beta-Oxidation: Undergoes peroxisomal shortening to arachidonic acid (20:4n-6), which is further metabolized to eicosanoids .
  • Elongation/Desaturation: In hepatic and endothelial cells, it may serve as a substrate for synthesizing longer-chain polyunsaturated fatty acids (PUFAs) via elongase 5 and desaturase enzymes .
    • Key Studies: Endothelial cell models demonstrate its conversion to prostaglandins under ionophore stimulation .

Advanced Research Questions

Q. How can conflicting data on cis-4,10,13,16-docosatetraenoic acid’s role in chronic kidney disease (CKD) progression be resolved?

  • Experimental Design:

  • Longitudinal Cohort Studies: Track its levels in CKD patients over time using LC-MS/MS, correlating with clinical outcomes (e.g., cardiovascular events). Adjust for confounders like diet and comorbidities .
  • Mechanistic Models: Use murine CKD models (e.g., 5/6 nephrectomy) to isolate its effects on uremic toxin accumulation and renal fibrosis. Pair with knockout models (e.g., Δ6-desaturase-deficient mice) to test pathway specificity .
    • Data Interpretation: Address variability in baseline levels (e.g., dietary PUFA intake) by stratifying cohorts or using mixed-effects models .

Q. What strategies mitigate instability challenges in exposomic studies of cis-4,10,13,16-docosatetraenoic acid?

  • Technical Solutions:

  • Sample Handling: Immediate snap-freezing in liquid nitrogen and storage at −80°C to minimize degradation. Avoid repeated freeze-thaw cycles .
  • Stability Testing: Conduct pre-study stability assays under varying pH, temperature, and oxidative conditions to define optimal storage protocols .
    • Analytical Enhancements: Combine untargeted metabolomics with stable isotope tracing to distinguish endogenous synthesis from exogenous sources .

Q. How does cis-4,10,13,16-docosatetraenoic acid modulate inflammatory pathways compared to its isomer adrenic acid (cis-7,10,13,16-docosatetraenoic acid)?

  • Comparative Approaches:

  • In Vitro Assays: Treat macrophages or endothelial cells with equimolar concentrations of both isomers and measure cytokine release (e.g., IL-6, TNF-α) via ELISA. Use siRNA knockdown of elongase/desaturase enzymes to isolate positional effects .
  • Lipidomic Profiling: Map downstream oxylipins (e.g., resolvins, prostaglandins) using high-resolution MS to identify isomer-specific metabolites .
    • Key Findings: Adrenic acid reduces prostaglandin 12 in endothelial cells, while cis-4,10,13,16-docosatetraenoic acid’s effects remain understudied .

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